
Methyl (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an amino acid ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves the esterification of 3,4-dimethoxyphenylacetic acid followed by amination. One common method includes the following steps:
Esterification: 3,4-Dimethoxyphenylacetic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,4-dimethoxyphenylacetate.
Amination: The ester is then subjected to reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like halides, amines
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted amines
科学研究应用
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
作用机制
The mechanism of action of Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The dimethoxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- Methyl 3-(3,4-dimethoxyphenyl)propanoate
- 3,4-Dimethoxyphenethylamine
- Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate
Uniqueness
Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted research applications.
属性
分子式 |
C12H18ClNO4 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m1./s1 |
InChI 键 |
ZAKAXTBGALLXCW-SBSPUUFOSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)OC.Cl |
规范 SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


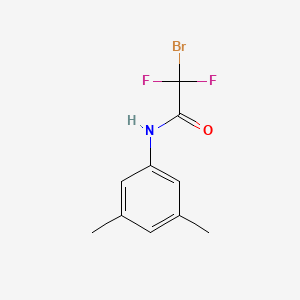
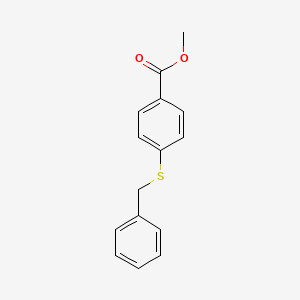
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
![(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B14024642.png)
![2,4-Dichloro-5-(phenylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14024643.png)
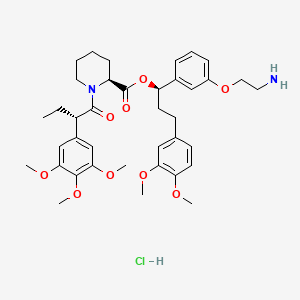


![5-allyl 3-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14024664.png)
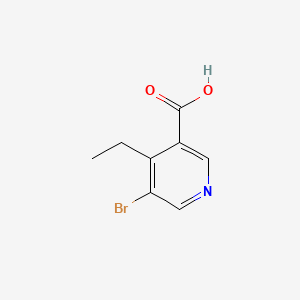
![4'-Chloro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14024676.png)
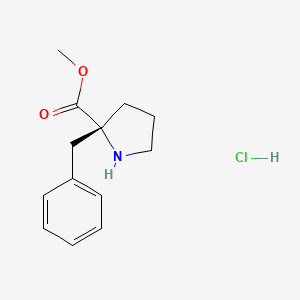
![2-[(1R)-1-aminoethyl]-6-(trifluoromethyl)pyridin-4-amine;dihydrochloride](/img/structure/B14024691.png)

